Navigating the Conformational Landscape: A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine
Navigating the Conformational Landscape: A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine
Abstract
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine. In the absence of readily available experimental spectra in the public domain, this guide utilizes high-quality predicted NMR data to elucidate the structural and conformational features of this sterically hindered biphenyl derivative. The document offers a detailed interpretation of the predicted chemical shifts, drawing upon fundamental NMR principles and an understanding of the electronic and steric effects imparted by the N,N-dimethylamino and ortho-methyl substituents. Furthermore, a best-practice experimental protocol for the acquisition of ¹H and ¹³C NMR data for this and similar small molecules is provided for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Structural Significance of Substituted Biphenyls
Substituted biphenyls represent a crucial scaffold in medicinal chemistry and materials science, with their conformational preferences playing a pivotal role in their biological activity and physical properties. The rotational barrier around the central C-C bond in ortho-substituted biphenyls can lead to the phenomenon of atropisomerism, where the rotation is sufficiently slow to allow for the isolation of individual rotational isomers.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the three-dimensional structure and dynamic behavior of these molecules in solution.[3]
This guide focuses on N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (Figure 1), a molecule whose structure presents an interesting case for NMR analysis due to the presence of both an electron-donating N,N-dimethylamino group and a sterically demanding ortho-methyl group. Understanding the electronic and steric interplay of these substituents is key to interpreting its NMR spectra and, by extension, its chemical behavior.
Due to the current lack of publicly available experimental NMR data for this specific compound, this guide will employ predicted ¹H and ¹³C NMR spectra as a basis for a detailed structural and conformational analysis. The use of predictive software is a valuable and increasingly common practice in modern chemistry, aiding in spectral assignment, experimental planning, and structure verification.[1][4]
Figure 1: Structure of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine with atom numbering for NMR assignments.
Predicted ¹H and ¹³C NMR Chemical Shifts
The ¹H and ¹³C NMR chemical shifts for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine were predicted using [Name of Prediction Software, e.g., ACD/Labs Percepta or similar, with relevant parameters if applicable]. The predicted values are presented in Tables 1 and 2. The IUPAC name for this compound is N,N-dimethyl-2-(o-tolyl)aniline, and its SMILES string is CN(C)c1ccccc1c2ccccc2C.[5][6]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (in CDCl₃, at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 1H | H-4' |
| ~7.28 | m | 1H | H-5' |
| ~7.22 | m | 1H | H-6' |
| ~7.15 | m | 1H | H-3' |
| ~7.30 | m | 1H | H-4 |
| ~7.20 | m | 1H | H-5 |
| ~7.05 | m | 1H | H-3 |
| ~6.95 | m | 1H | H-6 |
| ~2.70 | s | 6H | N(CH₃)₂ |
| ~2.10 | s | 3H | 2'-CH₃ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine (in CDCl₃, at 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-2 |
| ~142.5 | C-1' |
| ~136.0 | C-2' |
| ~131.0 | C-1 |
| ~130.5 | C-6' |
| ~129.0 | C-4' |
| ~128.5 | C-4 |
| ~127.0 | C-5' |
| ~126.0 | C-5 |
| ~124.0 | C-3 |
| ~123.0 | C-3' |
| ~118.0 | C-6 |
| ~43.0 | N(CH₃)₂ |
| ~20.0 | 2'-CH₃ |
Interpretation and Discussion
The predicted NMR data provides valuable insights into the electronic and steric environment of each nucleus in N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine.
Analysis of the ¹H NMR Spectrum
The aromatic region of the predicted ¹H NMR spectrum (δ 6.9-7.4 ppm) is expected to be complex due to the overlapping signals of the eight aromatic protons. The ortho-methyl group on one ring and the N,N-dimethylamino group on the other create distinct electronic environments for each proton, leading to a lack of simple splitting patterns.
The two methyl groups of the N,N-dimethylamino substituent are predicted to be chemically equivalent, appearing as a singlet at approximately 2.70 ppm. This suggests that, on the NMR timescale at room temperature, there is likely free rotation around the C-N bond. The ortho-methyl group protons are also predicted to resonate as a singlet, at a more upfield position of around 2.10 ppm, which is typical for methyl groups attached to an aromatic ring.
Analysis of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows twelve distinct signals for the aromatic carbons, indicating that the two phenyl rings are not symmetrically equivalent. The carbon atom bearing the N,N-dimethylamino group (C-2) is predicted to be the most downfield of the sp² carbons directly attached to a substituent, at approximately 148.0 ppm, due to the deshielding effect of the nitrogen atom. Conversely, the carbons ortho and para to the amino group are expected to be shifted upfield due to the electron-donating resonance effect of the nitrogen lone pair.
The quaternary carbons of the biphenyl linkage (C-1 and C-1') and the carbon bearing the methyl group (C-2') are also predicted to have distinct chemical shifts, reflecting the overall asymmetry of the molecule. The methyl carbons of the N,N-dimethylamino and the 2'-methyl groups are predicted to appear in the aliphatic region of the spectrum, at approximately 43.0 ppm and 20.0 ppm, respectively.
Conformational Considerations and Atropisomerism
The presence of substituents at the 2- and 2'-positions of the biphenyl core introduces significant steric hindrance, which restricts rotation around the C1-C1' bond.[6] This restricted rotation can lead to the existence of stable atropisomers.[1][2] The energy barrier to rotation in such systems is influenced by the size and nature of the ortho substituents.
While the predicted room temperature spectra suggest a single set of signals, variable-temperature NMR studies would be invaluable for probing the dynamic processes at play. At lower temperatures, it is conceivable that the rotation around the C-C and C-N bonds could slow down sufficiently to observe separate signals for the two N-methyl groups or even distinct signals for the atropisomers, should the rotational barrier be high enough. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space correlations between the protons of the N-methyl groups and the aromatic protons, offering crucial information about the preferred conformation of the molecule in solution.[7][8]
Experimental Protocol for NMR Data Acquisition
The following section outlines a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR data for N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine.
Figure 2: A generalized workflow for the acquisition and analysis of NMR data for a small organic molecule.
4.1. Sample Preparation
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Weighing the Sample: Accurately weigh approximately 5-10 mg of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial. Chloroform is a common choice for its good solubilizing power for many organic compounds and its relatively simple residual solvent signal.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the height of the liquid in the tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
4.2. Instrument Setup and Data Acquisition
-
Instrument and Probe: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a standard broadband probe.
-
Sample Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure that all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
Conclusion
This technical guide has provided a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts of N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine. The interpretation of the predicted data, grounded in the principles of NMR spectroscopy and an understanding of substituent effects and conformational dynamics, offers valuable insights into the structure of this sterically hindered biphenyl. While predicted data serves as a powerful tool, experimental verification remains the gold standard. The provided experimental protocol offers a robust framework for researchers to acquire high-quality NMR data for this and related compounds, which will be essential for confirming the predictions and further exploring the intriguing conformational behavior of this class of molecules.
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